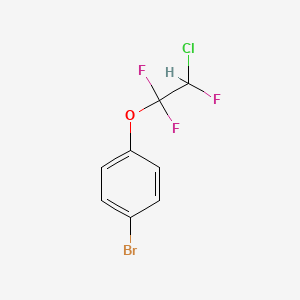
Methoxy Adrenaline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol hydrochloride” is a chemical compound with the molecular formula C10H15NO3. HCl . It is also known as the methoxy analog of Epinephrine Hydrochloride . This compound is an Analytical Material and not a USP Reference Standard .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO3.ClH/c1-11-6-10 (14-2)7-3-4-8 (12)9 (13)5-7;/h3-5,10-13H,6H2,1-2H3;1H . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.69 . The melting point is reported to be 178-179°C . The predicted boiling point is 338.7±37.0 °C and the predicted density is 1.173±0.06 g/cm3 .
Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
One significant application of related compounds to 4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol hydrochloride involves amyloid imaging ligands in Alzheimer's disease research. These ligands, including fluorine and carbon-labeled compounds, demonstrate the ability to measure amyloid deposits in the brain through PET imaging. This technique has shown promise in detecting early stages of Alzheimer's disease and evaluating new antiamyloid therapies (Nordberg, 2007).
Anticancer Drug Research
Another domain of application is in the development of anticancer drugs. Research has focused on compounds with minimal toxicity to normal cells while targeting tumor cells effectively. Among the reviewed compounds, certain classifications demonstrated high tumor specificity with lower toxicity to keratinocytes, suggesting their potential as safer anticancer agents (Sugita et al., 2017).
Environmental and Material Science
In the environmental and material science fields, studies have evaluated the degradation pathways and environmental impacts of similar compounds. These include advanced oxidation processes to break down persistent pollutants in water, highlighting the challenges and potential solutions for mitigating environmental contamination (Qutob et al., 2022).
Corrosion Inhibition
Compounds structurally related to 4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol hydrochloride have been explored as corrosion inhibitors. These studies focus on the efficacy of such compounds in protecting metals from corrosion, emphasizing their potential application in industrial settings to enhance the lifespan and reliability of metal components (Verma et al., 2020).
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol hydrochloride involves the reaction of 4-hydroxybenzaldehyde with 2-(methylamino)ethanol to form 4-(2-hydroxy-1-methoxyethyl)benzaldehyde, which is then reacted with sodium borohydride to form 4-(1-methoxy-2-hydroxyethyl)benzaldehyde. This intermediate is then reacted with 4-chlorocatechol in the presence of a base to form the final product, 4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol hydrochloride.", "Starting Materials": [ "4-hydroxybenzaldehyde", "2-(methylamino)ethanol", "sodium borohydride", "4-chlorocatechol", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-hydroxybenzaldehyde is reacted with 2-(methylamino)ethanol in the presence of a catalyst to form 4-(2-hydroxy-1-methoxyethyl)benzaldehyde.", "Step 2: 4-(2-hydroxy-1-methoxyethyl)benzaldehyde is reduced with sodium borohydride to form 4-(1-methoxy-2-hydroxyethyl)benzaldehyde.", "Step 3: 4-(1-methoxy-2-hydroxyethyl)benzaldehyde is reacted with 4-chlorocatechol in the presence of a base to form the final product, 4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol hydrochloride.", "Step 4: The final product is isolated and purified by recrystallization from a suitable solvent using hydrochloric acid as a counterion." ] } | |
CAS RN |
74571-90-7 |
Molecular Formula |
C10H16ClNO3 |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C10H15NO3.ClH/c1-11-6-10(14-2)7-3-4-8(12)9(13)5-7;/h3-5,10-13H,6H2,1-2H3;1H |
InChI Key |
QENXDGGOOWENRG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)OC.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



